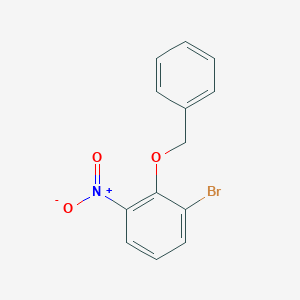

2-(Benzyloxy)-1-bromo-3-nitrobenzene

Vue d'ensemble

Description

2-(Benzyloxy)-1-bromo-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene typically involves the bromination of 2-(Benzyloxy)-3-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-1-bromo-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Reduction: Formation of 2-(Benzyloxy)-1-bromo-3-aminobenzene.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Applications De Recherche Scientifique

2-(Benzyloxy)-1-bromo-3-nitrobenzene is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: As a precursor for the synthesis of functional materials with specific properties.

Biological Studies: In the study of enzyme interactions and metabolic pathways involving aromatic compounds.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-1-bromo-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyloxy and bromine substituents can undergo nucleophilic or electrophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Benzyloxy)-1-chloro-3-nitrobenzene

- 2-(Benzyloxy)-1-fluoro-3-nitrobenzene

- 2-(Benzyloxy)-1-iodo-3-nitrobenzene

Uniqueness

2-(Benzyloxy)-1-bromo-3-nitrobenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.

Activité Biologique

2-(Benzyloxy)-1-bromo-3-nitrobenzene is an organic compound with the molecular formula C₁₃H₁₀BrNO₃, characterized by the presence of a bromine atom, a nitro group, and a benzyloxy substituent on a benzene ring. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis, particularly as a precursor for the synthesis of pyrazoles.

Chemical Structure and Properties

The structural features of this compound are significant for its biological activity:

- Bromo Group : Enhances reactivity and can facilitate nucleophilic substitutions.

- Nitro Group : Often associated with cytotoxic properties and potential anticancer activity.

- Benzyloxy Group : Provides stability and can influence the compound's solubility and reactivity.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Sonogashira Coupling : Utilizes palladium-catalyzed cross-coupling reactions to introduce the bromo group.

- Cyclization Reactions : Following initial synthesis, cyclization can lead to various substituted pyrazoles.

These pathways highlight its utility in generating derivatives with enhanced biological properties.

Biological Activity

While specific data on the biological activity of this compound is limited, compounds with similar structures frequently exhibit notable biological effects:

- Antibacterial Activity : Nitroaromatic compounds have been documented to possess antibacterial properties. The nitro group is often implicated in this activity due to its ability to interfere with bacterial DNA synthesis.

- Anticancer Potential : Many nitroaromatic compounds demonstrate cytotoxic effects against various cancer cell lines. The presence of the nitro group may contribute to this by forming reactive intermediates that can damage cellular components.

- Enzyme Inhibition : The compound may interact with specific enzymes or proteins, affecting their activity and potentially leading to therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant compounds and their reported biological activities:

| Compound Name | Structure Features | Reported Activities |

|---|---|---|

| 2-Bromo-3-nitrophenol | Bromo and nitro groups | Antibacterial, anticancer |

| 4-Nitroaniline | Nitro group | Cytotoxic against cancer cell lines |

| 3-Nitrophenylacetic acid | Nitro group | Antimicrobial |

| 2-(Benzyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide | Benzyloxy substituent | Anti-inflammatory |

Case Studies and Research Findings

Research indicates that derivatives of nitroaromatic compounds often display significant biological activities. For instance, studies have shown that:

- Cytotoxicity : Compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.

- Antimicrobial Properties : Some derivatives have been tested against bacterial strains, showing effectiveness in inhibiting growth.

Further investigation into the interaction mechanisms between this compound and biological macromolecules (e.g., proteins or DNA) could provide insights into its pharmacological properties.

Propriétés

IUPAC Name |

1-bromo-3-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMXMAVDDCHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619184 | |

| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688363-79-3 | |

| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.